Thiazole-2-carboxylic acid
Overview
Description
Thiazole-2-carboxylic acid is a heterocyclic organic compound that features a five-membered ring containing sulfur and nitrogen atoms. This compound is significant in various fields due to its versatile chemical properties and biological activities. It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes .
Synthetic Routes and Reaction Conditions:
Hantzsch Thiazole Synthesis: This classical method involves the cyclization of α-haloketones with thiourea.
Cook–Heilbron Synthesis: This method involves the reaction of α-haloketones with thioamides under acidic conditions.
Herz Synthesis: This method involves the reaction of thioamides with α-haloketones in the presence of a base.
Industrial Production Methods: Industrial production of this compound often employs the Hantzsch synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: Reduction of this compound can lead to the formation of thiazolidine derivatives.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines and thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Halogenated thiazoles, amino thiazoles.
Mechanism of Action
Target of Action
Thiazole-2-carboxylic acid, like other thiazole derivatives, is known to interact with various targets in biological systems . .
Mode of Action
The thiazole ring, a key component of this compound, has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . This allows molecules containing a thiazole ring to behave unpredictably when entering physiological systems, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors .
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways. They have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .
Pharmacokinetics
This compound is predicted to have high gastrointestinal absorption . Its logP values, which indicate its lipophilicity, range from 0.73 to 0.84 , suggesting moderate lipophilicity, which can influence its distribution within the body.
Result of Action
Thiazole derivatives in general have been found to exhibit a wide range of biological activities, potentially resulting in various molecular and cellular effects .
Action Environment
The action of this compound, like other thiazole derivatives, can be influenced by environmental factors. For example, the solubility of thiazole compounds can affect their bioavailability and efficacy . This compound is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents , which could influence its action in different physiological environments.
Biochemical Analysis
Biochemical Properties
Thiazole-2-carboxylic acid is known to be involved in various biochemical reactions. It is highly reactive due to an acidic proton at C-2, making it a significant synthon for the production of a wide range of new chemical compounds
Molecular Mechanism
The thiazole ring is known to be highly reactive due to an acidic proton at C-2, which can undergo electrophilic substitution . This property allows it to interact with various biomolecules, potentially influencing enzyme activity and gene expression.
Metabolic Pathways
Thiazole is a key component of Vitamin B1 (thiamine), which plays a crucial role in carbohydrate metabolism .
Scientific Research Applications
Thiazole-2-carboxylic acid is widely used in scientific research due to its diverse biological activities. It serves as a precursor for the synthesis of various bioactive molecules, including:
Antimicrobial Agents: Thiazole derivatives exhibit significant antimicrobial activity against a range of pathogens.
Antitumor Agents: Some thiazole derivatives have shown promising antitumor activity and are being investigated for cancer treatment.
Neuroprotective Agents: Thiazole compounds are being studied for their potential neuroprotective effects in neurodegenerative diseases.
Agrochemicals: this compound is used in the synthesis of pesticides and herbicides.
Comparison with Similar Compounds
Thiazole-2-carboxylic acid can be compared with other similar compounds such as:
Thiazole-4-carboxylic acid: Similar structure but different substitution pattern, leading to different reactivity and biological activity.
Benzothiazole: Contains a fused benzene ring, which imparts different chemical properties and biological activities.
Uniqueness: this compound is unique due to its specific substitution pattern, which allows for diverse chemical reactions and biological activities. Its ability to undergo various types of reactions makes it a valuable intermediate in the synthesis of complex molecules .
Properties
IUPAC Name |
1,3-thiazole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO2S/c6-4(7)3-5-1-2-8-3/h1-2H,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVLVRYLIMQVDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376402 | |
Record name | Thiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14190-59-1 | |
Record name | Thiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Thiazole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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